
Galanthamine-O-methyl-d3
Overview
Description
Galanthamine-O-methyl-d3 is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled and unlabelled API . The CAS number is 1279031-09-2 .
Synthesis Analysis
Galanthamine is a competitive acetylcholinesterase (AChE) inhibitor naturally produced by the plants of the Amaryllidaceae family . Various methods have been developed for the extraction of galanthamine from different sources . The final identification and quantitation of the alkaloid can be achieved with different methods such as thin layer chromatography (TLC), liquid chromatography (HPLC, UPLC, LC-MS), GC (-MS) and nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular formula of this compound is C17H18D3NO3 . The molecular weight is 290.37 g/mol .Physical and Chemical Properties Analysis
The molecular weight of this compound is 290.37 g/mol . The molecular formula is C17H18D3NO3 .Scientific Research Applications
Biosynthetic Pathway and Genetic Engineering
Galanthamine is primarily isolated from plants like Narcissus spp. and Galanthus spp. Recent studies have focused on identifying and characterizing the genes involved in the biosynthesis of galanthamine, aiming to enhance its production through genetic engineering. For instance, Kilgore et al. (2014) utilized bioinformatic approaches and Illumina sequencing to identify genes in the galanthamine biosynthetic pathway, specifically targeting methyltransferases for the methylation of norbelladine in the pathway (Kilgore et al., 2014). This research opens avenues for synthetic biology platforms to increase the production of galanthamine and possibly its derivatives.
Synthesis Approaches
The synthesis of galanthamine, given its clinical importance in treating Alzheimer's disease, has been the focus of several studies. A novel synthesis approach reported by Nugent et al. (2015) involves the de novo construction of the aromatic C-ring, essential for galanthamine's molecular structure (Nugent et al., 2015). Such synthetic methodologies could be adapted for the production of Galanthamine-O-methyl-d3, offering a streamlined route for its synthesis.
Structural and Interaction Studies
Understanding the structural features and interaction sites of galanthamine provides insights into its mechanism of action and potential for further drug development. Studies have explored its conformational preferences, interaction sites with acetylcholinesterase, and the implications for Alzheimer's treatment. Kone et al. (2006) conducted an extensive investigation on the conformational preferences and structural features of galanthamine, highlighting its rigid molecular structure and interaction potentials (Kone et al., 2006).
Mechanism of Action
Target of Action
Galanthamine-O-methyl-d3 is a deuterium labeled variant of Galanthamine . The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . By targeting AChE, this compound can influence cholinergic neuron function and signaling .
Mode of Action
This compound, like its parent compound Galanthamine, acts as a competitive inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in acetylcholine neurotransmission . Additionally, this compound has been shown to inhibit ion channels and protein interactions .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic neuron function and signaling . The biosynthesis of Galanthamine involves the phenol coupling of 4′-O-methylnorbelladine, which converts into N-demethylnarwedine and then produces norgalanthamine after stereospecific reduction .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in vitro culture offers an alternative approach for its sustainable production . Different biotechnological tools can optimize the in vitro biosynthesis of Galanthamine, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions . It is a high purity reagent used in antibody production, peptide synthesis, and other biochemical studies . It can also be used as an inhibitor for the study of protein interactions involved in cancer progression .
Cellular Effects
The cellular effects of this compound are primarily due to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic function. This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to enhanced cholinergic transmission.
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-WGBMMLDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661991 | |
| Record name | (13,13,13-~2~H_3_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279031-09-2 | |
| Record name | (13,13,13-~2~H_3_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



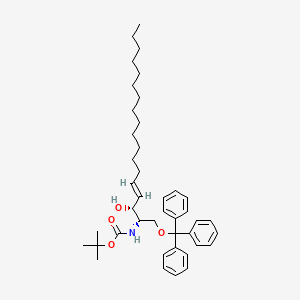
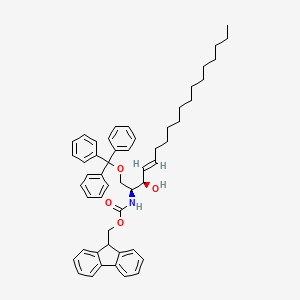


![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
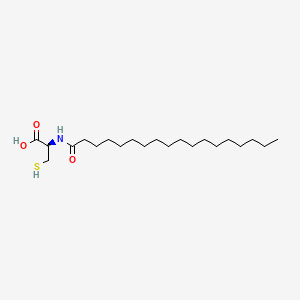
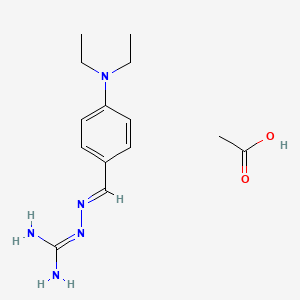

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
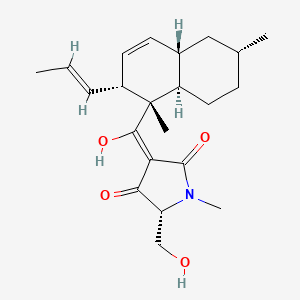

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
